3,5-dimethyl-1-[(4-methylphenyl)methyl]-1H-pyrazole-4-carbaldehyde
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Overview
Description
3,5-dimethyl-1-[(4-methylphenyl)methyl]-1H-pyrazole-4-carbaldehyde is a heterocyclic compound with a pyrazole core. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and material science. The presence of both methyl and aldehyde functional groups in its structure allows for diverse chemical reactivity and potential biological activity.
Mechanism of Action
Target of Action
The primary targets of 3,5-dimethyl-1-[(4-methylphenyl)methyl]-1H-pyrazole-4-carbaldehyde are Leishmania aethiopica and Plasmodium berghei . These organisms are the causative agents of leishmaniasis and malaria, respectively .
Mode of Action
The compound interacts with its targets by inhibiting their growth and proliferation .
Biochemical Pathways
The compound affects the biochemical pathways of the target organisms, leading to their death .
Result of Action
The compound has been shown to exhibit potent antileishmanial and antimalarial activities . For instance, it displayed superior antipromastigote activity, being 174- and 2.6-fold more active than the standard drugs miltefosine and amphotericin B deoxycholate, respectively . Furthermore, it elicited better inhibition effects against Plasmodium berghei, with 70.2% and 90.4% suppression, respectively .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-dimethyl-1-[(4-methylphenyl)methyl]-1H-pyrazole-4-carbaldehyde typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 4-methylbenzylhydrazine with 3,5-dimethyl-1H-pyrazole-4-carbaldehyde in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as ethanol or methanol, under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate advanced purification techniques such as crystallization and chromatography to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
3,5-dimethyl-1-[(4-methylphenyl)methyl]-1H-pyrazole-4-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Electrophilic reagents such as halogens or nitro compounds in the presence of a catalyst.
Major Products Formed
Oxidation: 3,5-dimethyl-1-[(4-methylphenyl)methyl]-1H-pyrazole-4-carboxylic acid.
Reduction: 3,5-dimethyl-1-[(4-methylphenyl)methyl]-1H-pyrazole-4-methanol.
Substitution: Various substituted pyrazole derivatives depending on the electrophile used.
Scientific Research Applications
3,5-dimethyl-1-[(4-methylphenyl)methyl]-1H-pyrazole-4-carbaldehyde has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential lead compound for the development of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
3,5-dimethyl-1H-pyrazole-4-carbaldehyde: Lacks the 4-methylphenylmethyl group, resulting in different reactivity and biological activity.
4-methyl-1H-pyrazole-3,5-dicarbaldehyde:
3,5-dimethyl-1-phenyl-1H-pyrazole-4-carbaldehyde: Similar structure but with a phenyl group instead of a 4-methylphenylmethyl group, affecting its reactivity and biological interactions.
Uniqueness
3,5-dimethyl-1-[(4-methylphenyl)methyl]-1H-pyrazole-4-carbaldehyde is unique due to the presence of both the 4-methylphenylmethyl group and the aldehyde functional group. This combination allows for a wide range of chemical reactions and potential biological activities, making it a valuable compound for research and industrial applications .
Properties
IUPAC Name |
3,5-dimethyl-1-[(4-methylphenyl)methyl]pyrazole-4-carbaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O/c1-10-4-6-13(7-5-10)8-16-12(3)14(9-17)11(2)15-16/h4-7,9H,8H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PTUOOQBSBFPMCT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C(=C(C(=N2)C)C=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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